Ovatine (CAS 68719-14-2), also known as garryfoline acetate, is a hexacyclic veatchine-type C20-diterpenoid alkaloid naturally isolated from the bark and leaves of Garrya ovata var. lindheimeri [1]. Featuring a characteristic oxazolidine ring and a C15-acetate group, it serves as a critical scaffold in complex alkaloid chemistry and exhibits confirmed in vivo antineoplastic activity [REFS-1, REFS-2]. In chemical procurement and pharmaceutical research, Ovatine is prioritized over crude plant extracts for its utility as a high-purity precursor capable of synthesizing advanced diterpenoid derivatives, such as lindheimerine, via highly controlled ring-opening and immonium salt intermediates [1].
Substituting Ovatine with its deacetylated analog, garryfoline, or crude Garrya extracts introduces severe synthetic bottlenecks and matrix interferences. Attempts to synthesize Ovatine directly from garryfoline using standard acetylation (acetic anhydride and pyridine) fail entirely, as the reaction bypasses the expected C15-acetate and degrades into an unusual, highly reactive immonium salt [1]. Furthermore, unlike rigid analogs such as cuauchichicine, Ovatine exists as a dynamic mixture of C(20) epimers in solution, giving it unique stereochemical flexibility [2]. Procuring exact, high-purity Ovatine is therefore mandatory for researchers requiring the intact C15-acetate veatchine scaffold without navigating the unpredictable degradation pathways of garryfoline.
Garryfoline cannot be efficiently converted to Ovatine via standard acetylation protocols. When garryfoline is treated with acetic anhydride and pyridine at room temperature, it fails to yield the C15-acetate (Ovatine) and instead forms an unusual immonium salt [1]. Consequently, researchers must procure Ovatine directly to access the C15-acetate veatchine scaffold, as bottom-up synthesis from the deacetylated analog is unviable [1].
| Evidence Dimension | Yield of C15-acetate under standard acetylation |
| Target Compound Data | Ovatine (Direct procurement provides the stable C15-acetate) |
| Comparator Or Baseline | Garryfoline (Yields 0% Ovatine; forms immonium salt instead) |
| Quantified Difference | Complete synthetic divergence (0% vs 100% target scaffold availability) |
| Conditions | Acetic anhydride and pyridine, room temperature |
Direct procurement of Ovatine bypasses the failed acetylation pathway of garryfoline, preventing the total loss of the diterpenoid scaffold to immonium degradation.
Ovatine serves as a highly efficient precursor for the synthesis of lindheimerine. By converting Ovatine to its immonium salt and subsequently refluxing it in chloroform, lindheimerine is obtained in an exceptional 90% yield [1]. This near-quantitative conversion makes Ovatine an elite starting material for C20-diterpenoid library generation, far surpassing the trace yields obtained from direct isolation from plant biomass [1].
| Evidence Dimension | Yield of Lindheimerine synthesis |
| Target Compound Data | 90% yield (from Ovatine via immonium salt reflux) |
| Comparator Or Baseline | Crude Garrya extraction (Yields <0.001% isolated lindheimerine) |
| Quantified Difference | Orders of magnitude higher yield for targeted derivative synthesis |
| Conditions | Refluxing immonium salt in chloroform |
Procuring Ovatine allows synthetic chemists to generate lindheimerine and related derivatives in >90% yield, bypassing the extremely low yields and high costs of natural extraction.
13C NMR spectral analysis reveals that Ovatine exists as a dynamic mixture of C(20) epimers in solution [1]. This contrasts sharply with cuauchichicine, a related oxazolidine-ring-containing C20-diterpenoid alkaloid, which is conformationally locked and does not exist as a pair of epimers in solution or the solid state [1]. This dynamic epimerization in Ovatine provides unique stereochemical flexibility for downstream ring-opening reactions that rigid analogs cannot support [1].
| Evidence Dimension | Solution-phase C(20) epimerization |
| Target Compound Data | Exists as a dynamic C(20) epimeric mixture |
| Comparator Or Baseline | Cuauchichicine (0% epimerization; conformationally locked) |
| Quantified Difference | Dynamic vs. Static stereochemical behavior at C(20) |
| Conditions | Solution-phase 13C NMR analysis |
The dynamic epimerization of Ovatine makes it the preferred scaffold for asymmetric synthesis and oxazolidine ring-opening reactions where stereochemical flexibility is required.
Ovatine is identified as one of the primary active diterpenoid alkaloids responsible for the confirmed in vivo antitumor activity of Garrya ovata var. lindheimeri extracts [REFS-2, REFS-3]. While crude extracts exhibit broad but variable cytotoxicity depending on harvest conditions, isolated Ovatine provides a standardized, high-purity agent for antineoplastic screening, eliminating the reproducibility issues associated with crude plant matrices [2].
| Evidence Dimension | Antineoplastic assay reproducibility |
| Target Compound Data | High-purity isolated Ovatine (Standardized dosing and exact molecular weight) |
| Comparator Or Baseline | Crude Garrya ovata extract (Variable alkaloid ratios and matrix interference) |
| Quantified Difference | Eliminates matrix interference and batch-to-batch variability in dosing |
| Conditions | In vivo tumor inhibition models |
For pharmacological screening, pure Ovatine is essential to isolate the specific antineoplastic mechanism without confounding effects from garryfoline or cuauchichicine.
Ovatine is the ideal starting material for synthesizing complex veatchine-type alkaloids, such as lindheimerine, due to its ability to form reactive immonium salts and undergo controlled internal Hofmann degradation in >90% yields [1]. It is highly preferred over garryfoline, which fails to acetylate predictably and complicates bottom-up syntheses.
Due to its confirmed in vivo antitumor activity, high-purity Ovatine is prioritized in oncology research as a reference standard and structural scaffold for developing next-generation diterpenoid-based cytotoxic agents, avoiding the variability and matrix interferences of crude plant extracts [2].
Because Ovatine exists as a dynamic C(20) epimeric mixture in solution, it is superior to locked analogs like cuauchichicine for methodologies focused on oxazolidine ring manipulation, such as ethylene oxide and acetic acid interconversions [1].